molecular formula C16H24N2O2 B5617422 2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

Cat. No.: B5617422
M. Wt: 276.37 g/mol
InChI Key: YDXMRXYYCWQWLN-UHFFFAOYSA-N
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Description

2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a furan ring, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Incorporation of the Cyclohexyl Group: The cyclohexyl group is added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE
  • 2-FURYL[4-(1H-INDOL-4-YL)-1-PIPERAZINYL]METHANONE

Uniqueness

2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

furan-2-yl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-6-14(7-5-13)17-8-10-18(11-9-17)16(19)15-3-2-12-20-15/h2-3,12-14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXMRXYYCWQWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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